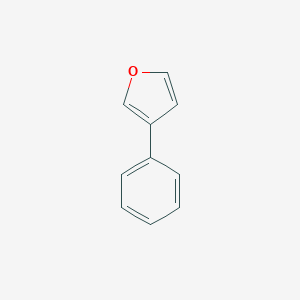

3-Phenylfuran

概要

説明

3-Phenylfuran is a member of the class of furans, where the hydrogen at position 3 of the furan ring is replaced by a phenyl group. This compound is identified as a Maillard reaction product in mushroom hydrolysates . It has the molecular formula C10H8O and a molecular weight of 144.1699

準備方法

Synthetic Routes and Reaction Conditions

3-Phenylfuran can be synthesized through several methods, including:

Paal-Knorr Furan Synthesis: This method involves the cyclization of 1,4-diketones in the presence of an acid catalyst to form furans.

Gold-Catalyzed Cycloisomerization: This method uses gold nanoparticles supported on titanium dioxide to catalyze the cycloisomerization of conjugated allenones into furans under mild conditions.

Palladium-Catalyzed Synthesis: This method involves the use of palladium catalysts to synthesize 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

化学反応の分析

Types of Reactions

3-Phenylfuran undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron.

Major Products Formed

Oxidation: Phenylfuranones or phenylfurancarboxylic acids.

Reduction: Phenylfuranols.

Substitution: Halogenated phenylfurans.

科学的研究の応用

Pharmaceutical Applications

3-Phenylfuran derivatives have been identified as potential COX-2 inhibitors , which are crucial in treating inflammation and pain. Research has shown that these compounds can selectively inhibit the COX-2 enzyme, making them candidates for developing anti-inflammatory drugs. A notable study highlighted the synthesis of this compound-2-one derivatives that exhibit promising biological activity against COX-2, suggesting their therapeutic potential in managing conditions like arthritis and other inflammatory diseases .

Case Study: COX-2 Inhibition

- Study Focus : Evaluation of this compound derivatives as selective COX-2 inhibitors.

- Findings : Certain derivatives demonstrated significant inhibition with low toxicity profiles, indicating their suitability for further development as anti-inflammatory agents.

Flavoring Agent in Food Science

This compound is recognized for its role as a flavoring agent . It is produced during the Maillard reaction, which occurs when amino acids and reducing sugars react under heat, contributing to the flavor profile of cooked foods. This compound has been noted for imparting a pleasant aroma and taste, particularly in chocolate and other confections .

Data Table: Flavor Profile Contributions

| Compound | Source | Flavor Characteristics |

|---|---|---|

| This compound | Chocolate | Sweet, caramel-like |

| 2-Acetylfuran | Baked Goods | Nutty, roasted |

| 5-Methylfurfural | Coffee | Sweet, caramel |

Material Science Applications

In materials science, this compound is explored for its potential in synthesizing new materials with unique properties. Its derivatives can be utilized in creating polymers and other materials that exhibit enhanced thermal stability and mechanical strength.

Case Study: Polymer Synthesis

- Research Focus : Development of polymeric materials from this compound derivatives.

- Results : Polymers synthesized from these compounds showed improved thermal and mechanical properties compared to traditional polymers, making them suitable for advanced applications in coatings and composites.

Biochemical Research

This compound serves as a fungal metabolite , contributing to various biochemical pathways. Its role in metabolic processes has been studied to understand better how it can influence biological systems and its potential utility in biotechnological applications .

Research Insights

- Investigations into the metabolic pathways involving this compound have revealed its significance in fungal biology, suggesting potential applications in agriculture as a natural fungicide.

作用機序

The mechanism of action of 3-Phenylfuran involves its interaction with various molecular targets and pathways. As a Maillard reaction product, it may interact with proteins and other biomolecules, leading to the formation of advanced glycation end-products (AGEs). These AGEs can affect cellular functions and contribute to various biological processes .

類似化合物との比較

Similar Compounds

2-Phenylfuran: Similar structure but with the phenyl group at the second position.

4-Phenylfuran: Similar structure but with the phenyl group at the fourth position.

2,5-Diphenylfuran: Contains two phenyl groups at the second and fifth positions.

Uniqueness of 3-Phenylfuran

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the phenyl group at the third position of the furan ring imparts distinct properties compared to its isomers and other substituted furans .

生物活性

3-Phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a phenyl group. This compound has garnered attention in recent years for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound through various studies and findings.

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 174.20 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G2/M phase |

| HeLa | 18 | ROS generation leading to DNA damage |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell death.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. The results indicate that it effectively scavenges free radicals, thus protecting cells from oxidative stress.

Table 3: Antioxidant Activity of this compound

| Assay Type | IC (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Case Studies

-

Study on Cancer Cell Lines :

A recent study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 and A549 cells. The compound was found to induce apoptosis through the activation of caspase pathways, with a notable increase in reactive oxygen species (ROS) levels observed during treatment . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of this compound against pathogenic bacteria. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents . -

Oxidative Stress Protection :

A study assessing the antioxidant effects demonstrated that treatment with this compound significantly reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide, indicating its protective role against oxidative damage .

特性

IUPAC Name |

3-phenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNANPEQZOWHZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333833 | |

| Record name | 3-Phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13679-41-9 | |

| Record name | 3-Phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。